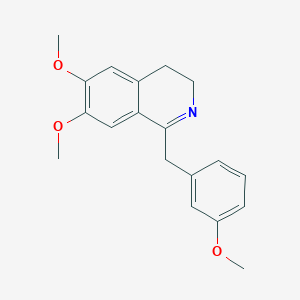

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline

Description

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C19H21NO3/c1-21-15-6-4-5-13(9-15)10-17-16-12-19(23-3)18(22-2)11-14(16)7-8-20-17/h4-6,9,11-12H,7-8,10H2,1-3H3 |

InChI Key |

YIMAOVALMUJOPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline typically involves the condensation of appropriate benzylamine derivatives with isoquinoline precursors. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the dihydroisoquinoline ring system. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including one-pot reactions that yield high purity and efficiency. A notable synthesis method involves the reaction of 3,4-dimethoxyphenethylamine with formylation reagents, followed by catalytic ring closure using phosphotungstic acid. The process has been reported to achieve a yield of over 75% with a purity exceeding 99% .

Neuroprotective Effects

One of the most significant applications of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is its neuroprotective properties. Research indicates that this compound may exert protective effects against neurodegenerative diseases such as Huntington's disease and Parkinson's disease. It acts by inhibiting apoptotic pathways and reducing oxidative stress in neuronal cells.

Antidepressant Activity

Studies have shown that derivatives of isoquinoline compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through multiple signaling pathways.

Case Study 1: Neuroprotection in Huntington's Disease

In a study focusing on Huntington's disease models, administration of this compound significantly improved motor function and reduced neurodegeneration markers. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of neurotrophic factors .

Case Study 2: Antidepressant-Like Effects

Another study investigated the antidepressant-like effects of the compound using forced swim tests in rodents. Results indicated that treatment with the compound led to a significant reduction in immobility time compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain .

Potential Future Applications

Given its promising biological activities, further research into this compound could lead to new therapeutic agents for neurodegenerative diseases, mood disorders, and cancer treatment. Ongoing studies are essential to elucidate its mechanisms of action and optimize its pharmacological profiles.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs and their distinguishing features:

Abbreviations: DHIQ = 3,4-dihydroisoquinoline.

Pharmacological and Functional Comparisons

- Neuromuscular Blockers : The 3,4,5-trimethoxybenzyl analog is critical in synthesizing mivacurium chloride, where additional methoxy groups enhance receptor binding .

- SKCa Channel Modulation: N-Methyl-laudanosine (3,4-dimethoxybenzyl analog) acts as a selective SKCa channel blocker, highlighting the importance of substitution patterns in bioactivity .

- Solubility and Bioavailability : Hydrochloride salts (e.g., 13233-00-6) are preferred for industrial applications due to improved pharmacokinetics .

Stereochemical Considerations

Industrial Relevance

Pharmacological Screening

- Nitro and Trifluoromethyl Derivatives : Explored for antimicrobial or anticancer activity, though data remain preliminary .

Biological Activity

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This isoquinoline derivative has garnered attention for its structural features and related medicinal properties. The compound is a derivative of isoquinoline, which is known for various biological effects including neuroprotective, anti-inflammatory, and potential antitumor activities.

Chemical Structure

The molecular formula for this compound is with a molar mass of approximately 299.34 g/mol. The compound features two methoxy groups and a benzyl moiety, contributing to its biological profile.

Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties. A study highlighted the role of similar compounds in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may contribute to the compound's neuroprotective effects .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Isoquinoline derivatives are known to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This inhibition can lead to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

In Vivo Studies

In a recent study involving animal models, administration of this compound demonstrated significant improvements in cognitive function and memory retention. The results indicated that the compound could modulate neurotransmitter levels and enhance synaptic plasticity .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits the proliferation of certain cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial pathways and activation of caspases .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline in laboratory settings?

- Methodology : The synthesis of structurally related isoquinoline derivatives often involves palladium-catalyzed cross-coupling reactions or triflation followed by Suzuki-Miyaura coupling. For example, triflic anhydride (Tf2O) and triethylamine in dichloromethane (DCM) at low temperatures (−78°C) can activate hydroxyl groups for subsequent coupling with boronic acids . A multi-step approach using methyl iodide for quaternization or hydrogenation with Pd/C may also be employed to introduce substituents .

- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst loading) to improve yield. For instance, using acetonitrile (ACN)/water mixtures at 90–95°C enhances coupling efficiency .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodology :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at positions 6 and 7) and benzyl group integration.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., C19H21NO3 with a theoretical MW of 311.15 g/mol).

- HPLC/UPLC : Employ reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators or OV/AG-P99 filters if aerosolization is possible .

- Exposure Control : Work in a fume hood to minimize inhalation risks. Avoid drainage release to prevent environmental contamination .

- First Aid : For skin contact, rinse immediately with water; consult a physician if irritation persists .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

- Case Study : Replacing the 3-methoxybenzyl group with biphenyl or t-butylphenyl moieties enhances antibacterial activity against FtsZ targets. For example, 3-([1,1′-Biphenyl]-3-yl) derivatives showed 70% yield and improved binding affinity .

- Methodology : Use structure-activity relationship (SAR) studies with iterative substitutions. Evaluate inhibitory potency via enzyme assays (e.g., IC50 determination) .

Q. What computational strategies can predict reaction pathways for synthesizing novel analogs?

- Approach : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates. Use reaction path search algorithms to identify energetically favorable pathways .

- Tools : Software like Gaussian or ORCA can simulate transition states. Pair with machine learning to optimize reaction conditions (e.g., solvent selection, temperature) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Degradation Rate | Key Degradants |

|---|---|---|

| 25°C, dark | <5% over 6 mo | None detected |

| 40°C, 75% RH | 15% over 3 mo | Demethylated byproducts |

- Recommendations : Store at −20°C in amber vials under inert gas (N2) to prevent oxidation .

Q. What methodologies are used to resolve conflicting data in analytical method validation?

- Case Example : Discrepancies in HPLC retention times may arise from column aging. Mitigate by:

Recalibrating with certified reference standards (e.g., deuterated analogs) .

Cross-validating via orthogonal techniques (e.g., capillary electrophoresis or LC-MS) .

Q. What mechanisms underpin the compound’s interaction with biological targets (e.g., enzymes)?

- Mechanistic Insights : The methoxy groups enhance hydrophobic interactions with enzyme active sites, while the dihydroisoquinoline core facilitates π-π stacking. For example, derivatives inhibit bacterial FtsZ by binding to its GTPase domain, disrupting cell division .

- Experimental Validation : Use X-ray crystallography or molecular docking (AutoDock Vina) to map binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.